(S)-Methyl 3-((S)-1-phenylethylaMino)butanoate (S)-Methyl 3-((S)-1-phenylethylaMino)butanoate
Brand Name: Vulcanchem
CAS No.: 103123-51-9
VCID: VC0188802
InChI: InChI=1S/C13H19NO2/c1-10(9-13(15)16-3)14-11(2)12-7-5-4-6-8-12/h4-8,10-11,14H,9H2,1-3H3/t10-,11-/m0/s1
SMILES: CC(CC(=O)OC)NC(C)C1=CC=CC=C1
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

(S)-Methyl 3-((S)-1-phenylethylaMino)butanoate

CAS No.: 103123-51-9

Main Products

VCID: VC0188802

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

(S)-Methyl 3-((S)-1-phenylethylaMino)butanoate - 103123-51-9

CAS No. 103123-51-9
Product Name (S)-Methyl 3-((S)-1-phenylethylaMino)butanoate
Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name methyl (3S)-3-[[(1S)-1-phenylethyl]amino]butanoate
Standard InChI InChI=1S/C13H19NO2/c1-10(9-13(15)16-3)14-11(2)12-7-5-4-6-8-12/h4-8,10-11,14H,9H2,1-3H3/t10-,11-/m0/s1
Standard InChIKey QRAFHBCFBWYWHQ-QWRGUYRKSA-N
Isomeric SMILES C[C@@H](CC(=O)OC)N[C@@H](C)C1=CC=CC=C1
SMILES CC(CC(=O)OC)NC(C)C1=CC=CC=C1
Canonical SMILES CC(CC(=O)OC)NC(C)C1=CC=CC=C1
Synonyms (S)-Methyl 3-((S)-1-phenylethylaMino)butanoate
PubChem Compound 11096167
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator